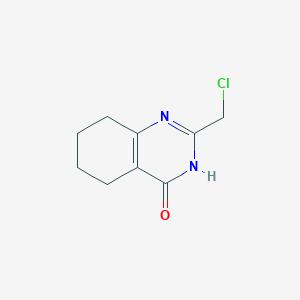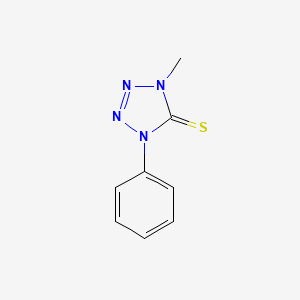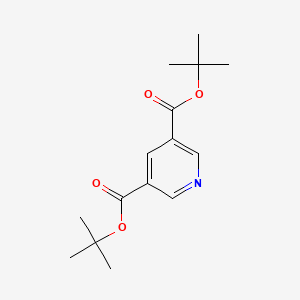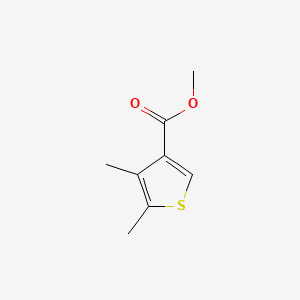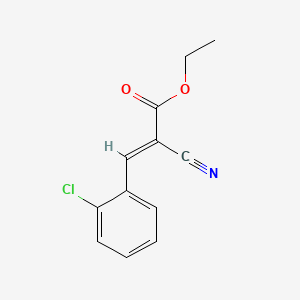![molecular formula C9H13NO2 B3047894 3-[1-Hydroxy-2-(methylamino)ethyl]phenol CAS No. 1477-63-0](/img/structure/B3047894.png)
3-[1-Hydroxy-2-(methylamino)ethyl]phenol
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Hydroxy-2-(methylamino)ethyl]phenol typically involves the reaction of 3-hydroxyacetophenone with methylamine under reductive amination conditions. The process includes the following steps:
Formation of the imine intermediate: 3-hydroxyacetophenone reacts with methylamine to form an imine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
3-[1-Hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylephrine derivatives
科学研究应用
3-[1-Hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of adrenergic receptor function and signaling pathways.
Medicine: Utilized as a decongestant and vasopressor agent in the treatment of hypotension and nasal congestion.
Industry: Incorporated in formulations of pharmaceutical products and as a reagent in chemical manufacturing .
作用机制
3-[1-Hydroxy-2-(methylamino)ethyl]phenol exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The compound binds to these receptors, activating the G-protein coupled receptor signaling pathway, which results in the contraction of smooth muscle cells in blood vessels .
相似化合物的比较
Similar Compounds
Synephrine: Another sympathomimetic compound with similar structure and function.
Epinephrine: A naturally occurring catecholamine with broader adrenergic activity.
Norepinephrine: Another endogenous catecholamine with similar vasoconstrictive properties .
Uniqueness
3-[1-Hydroxy-2-(methylamino)ethyl]phenol is unique in its selective action on alpha-1 adrenergic receptors, making it particularly effective as a vasopressor and decongestant. Its stability and ease of synthesis also contribute to its widespread use in various applications .
属性
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNWYBIRXJNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859037 | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-63-0 | |
| Record name | 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8FKZ05H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dl-Phenylephrine?
A1: dl-Phenylephrine acts as a selective α1-adrenergic receptor agonist. This means it binds to and activates α1-adrenergic receptors, which are found in various tissues throughout the body, including blood vessels and smooth muscle. Activation of these receptors leads to vasoconstriction, increasing blood pressure, and may also have effects on smooth muscle contraction in other organs.
Q2: How does the potency of dl-Phenylephrine compare to its structural analog, dl-Norphenylephrine, in inhibiting rabbit intestinal motility?
A2: Studies show that dl-Norphenylephrine exhibits approximately half the potency of dl-Phenylephrine in inhibiting isolated rabbit intestine. This suggests that the presence of the methyl group in dl-Phenylephrine's structure plays a role in its interaction with target receptors and subsequent effects on intestinal smooth muscle.
Q3: Has dl-Phenylephrine been identified in any plant extracts, and if so, what biological activities are associated with these extracts?
A3: Yes, dl-Phenylephrine has been identified as a constituent in the leaf, bark, and fruit extracts of Ilex dipyrena Wall. These extracts have demonstrated significant antioxidant and analgesic activities in experimental models. While dl-Phenylephrine might contribute to these effects, further research is needed to confirm its specific role and isolate other potentially bioactive compounds.
Q4: Can you describe a novel synthesis pathway for dl-Phenylephrine hydrochloride?
A4: Research suggests the involvement of an azomethine ylide intermediate in the carbonyl-assisted decarboxylation of sarcosine, ultimately leading to the synthesis of dl-Phenylephrine hydrochloride. This finding highlights a potential alternative route for the compound's synthesis.
Q5: How is dl-Phenylephrine typically quantified in pharmaceutical formulations?
A5: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of dl-Phenylephrine hydrochloride alongside other active pharmaceutical ingredients in combined tablet formulations. This method offers a precise and accurate means of quantifying dl-Phenylephrine and ensuring the quality control of pharmaceutical products containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

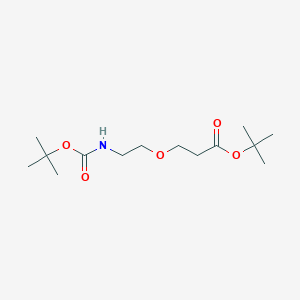
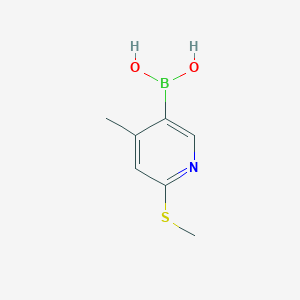


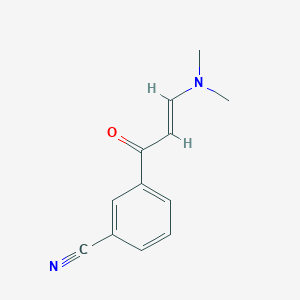

![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)

